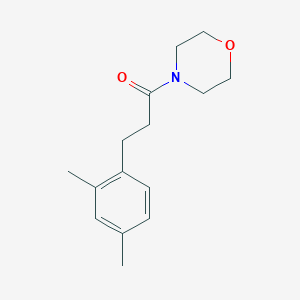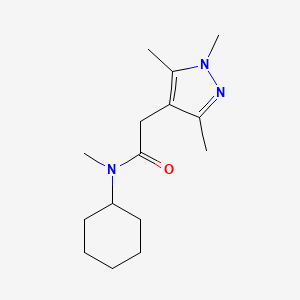
3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one, also known as CCP, is a designer drug that belongs to the class of synthetic cathinones. It is a potent stimulant and a psychoactive substance that is widely used in research laboratories for scientific purposes. CCP is a highly sought-after compound due to its ability to produce a range of biochemical and physiological effects.
作用機序
3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one acts as a potent stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in an increased activation of the central nervous system, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one produces a range of effects on the central nervous system, including increased alertness, euphoria, and stimulation. It also produces a range of physiological effects, including increased heart rate, blood pressure, and body temperature. 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one has been shown to have a high potential for abuse and dependence, and its use can lead to a range of adverse effects, including psychosis, seizures, and cardiovascular complications.
実験室実験の利点と制限
3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one is a valuable tool for studying the effects of synthetic cathinones on the central nervous system. It is readily available, and its synthesis method is well-established. However, its use is associated with a range of safety concerns, and its effects on the human body are not well-understood. Therefore, caution should be exercised when using 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one in laboratory experiments.
将来の方向性
There are several future directions for research on 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one. One area of interest is the development of new drugs based on the structure of 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one for the treatment of various neurological disorders. Another area of interest is the study of the long-term effects of 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one on the central nervous system and its potential for abuse and dependence. Further research is also needed to understand the mechanism of action of 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one and its interaction with neurotransmitter systems.
合成法
3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one is synthesized by reacting 3-(3-chloro-4-methylphenyl)propan-1-ol with pyrrolidine and a reducing agent. The reaction is carried out in the presence of an acid catalyst and a solvent. The resulting product is then purified using various methods, including recrystallization and column chromatography. The synthesis method for 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one is well-established, and the compound is readily available for research purposes.
科学的研究の応用
3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one is widely used in research laboratories to study its effects on the central nervous system. It is commonly used as a reference compound for the development of new psychoactive substances. 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one is also used to study the mechanism of action of synthetic cathinones and their interaction with neurotransmitter systems. In addition, 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one is used in the development of new drugs for the treatment of various neurological disorders.
特性
IUPAC Name |
3-(3-chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-11-4-5-12(10-13(11)15)6-7-14(17)16-8-2-3-9-16/h4-5,10H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEBGBPIGHPJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]propanamide](/img/structure/B7505245.png)


![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7505268.png)

![1-Methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7505277.png)
![4-[2-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethoxy]benzonitrile](/img/structure/B7505285.png)



![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7505342.png)
![Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7505348.png)
![5-[(2S)-1-methylpyrrolidin-2-yl]-3-(2-pyrrolidin-1-ylpyridin-4-yl)-1,2,4-oxadiazole](/img/structure/B7505356.png)
![2-[(3S)-1-[(3,4-difluorophenyl)methyl]pyrrolidin-3-yl]-6-(trifluoromethyl)-1H-benzimidazole](/img/structure/B7505370.png)